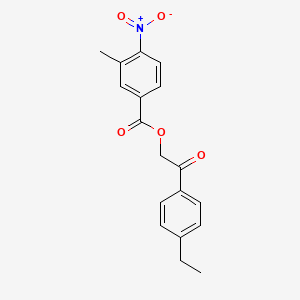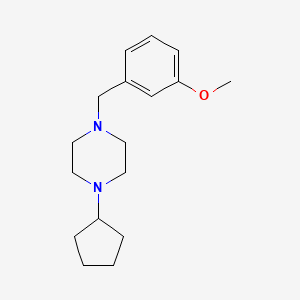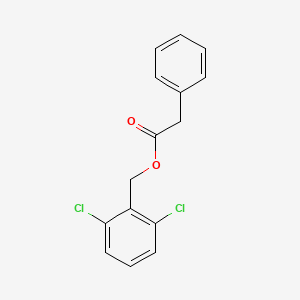![molecular formula C14H20N2O3S B5830626 N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as URB597 and belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors.
科学的研究の応用
URB597 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. URB597 has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Furthermore, URB597 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
作用機序
URB597 is a selective inhibitor of FAAH, which is an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which can lead to the activation of cannabinoid receptors and subsequent modulation of neurotransmitter release. This mechanism of action is thought to underlie the therapeutic effects of URB597.
Biochemical and Physiological Effects
URB597 has been shown to increase the levels of anandamide in the brain, which can lead to the activation of cannabinoid receptors and subsequent modulation of neurotransmitter release. This can result in analgesic, anxiolytic, and antidepressant effects. URB597 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
URB597 has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in physiological and pathological processes. URB597 is also relatively stable and can be administered orally or intraperitoneally. However, URB597 has some limitations for lab experiments. It has a short half-life, which can make it difficult to achieve sustained inhibition of FAAH. Additionally, URB597 can have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on URB597. One area of interest is the potential use of URB597 in the treatment of drug addiction and withdrawal symptoms. Another area of interest is the development of more selective FAAH inhibitors that can achieve sustained inhibition of FAAH without off-target effects. Furthermore, the therapeutic potential of URB597 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation.
合成法
The synthesis of URB597 involves the reaction between 2,4-dimethoxybenzenamine and 3-methylbutanoyl chloride in the presence of a base. The reaction results in the formation of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide. The synthesis method of URB597 has been optimized to obtain high yields and purity of the compound.
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-9(2)7-13(17)16-14(20)15-11-6-5-10(18-3)8-12(11)19-4/h5-6,8-9H,7H2,1-4H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYNJYDRSBABKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)
![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)



![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)
![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)
![methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5830590.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)

